5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chlorosulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHALDWUBWVPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1S(=O)(=O)Cl)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 4 Chlorosulfonyl Furan 2 Carboxylic Acid
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid identifies the primary functional groups—a carboxylic acid, a bromine atom, and a chlorosulfonyl group—attached to the central furan (B31954) ring. The most logical strategy involves disconnecting these groups in reverse order of their likely synthetic introduction.
The key disconnections are:
C-S Bond (Chlorosulfonyl Group): The chlorosulfonyl group (-SO₂Cl) is typically installed in the final stages of a synthesis due to its high reactivity. It is commonly formed from a sulfonic acid (-SO₃H) precursor, which in turn is introduced via electrophilic sulfonation. This leads to 5-bromo-4-sulfofuran-2-carboxylic acid as a key intermediate.
C-Br Bond (Bromo Group): The bromine atom can be disconnected via an electrophilic bromination reaction. This points to furan-2-carboxylic acid substituted at the 4-position with a chlorosulfonyl group as a precursor. However, considering the high reactivity of the furan ring's α-positions (C2 and C5), it is synthetically more feasible to brominate the C5 position of furan-2-carboxylic acid first.
C-C Bond (Carboxylic Acid Group): The carboxylic acid at the C2 position can be traced back to a more fundamental starting material, such as furfural (B47365), through an oxidation reaction. orgsyn.org
Based on these disconnections, a plausible forward synthetic pathway emerges:
Step 1: Formation of the furan-2-carboxylic acid scaffold.
Step 2: Regioselective bromination at the C5 position to yield 5-bromo-furan-2-carboxylic acid.
Step 3: Introduction of the sulfonyl group at the C4 position, followed by chlorination to give the final product.
This approach prioritizes the functionalization of the most reactive positions first and introduces the most sensitive and reactive group last.
Synthesis of the Furan Core with Pre-installed Functional Groups
The foundation of the synthesis is the furan-2-carboxylic acid moiety. This scaffold can be prepared through several established methods, often utilizing biomass-derived starting materials.
Approaches to Furan-2-carboxylic Acid Scaffold Formation
The synthesis of furan-2-carboxylic acid (also known as 2-furoic acid) is well-documented, with primary routes including the oxidation of furfural and the carboxylation of furan.
Oxidation of Furfural: Furfural, a commodity chemical produced from the dehydration of pentose (B10789219) sugars found in hemicellulose, is the most common precursor. researchgate.net Various oxidizing agents can be employed, including permanganate (B83412) or dichromate, as well as catalytic oxidation methods. orgsyn.org The Cannizzaro reaction, using concentrated alkali, disproportionates furfural into furan-2-carboxylic acid and furfuryl alcohol. orgsyn.org
Carboxylation of Furan: Direct carboxylation of the furan ring can be achieved by first generating an organometallic intermediate. Deprotonation of furan at the C2 position with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with carbon dioxide, provides furan-2-carboxylic acid. arkat-usa.orgresearchgate.net This method is highly efficient for preparing a wide range of furan carboxylic acids. arkat-usa.org
From Biomass Precursors: Alternative routes involve the chemical conversion of other biomass-derived molecules. For instance, galactaric acid, which can be obtained from marine biomass, can be dehydrated to form furan dicarboxylic acids. acs.org
| Method | Starting Material | Key Reagents | Advantages | Reference |
|---|---|---|---|---|
| Oxidation | Furfural | KMnO₄, K₂Cr₂O₇, or catalytic O₂ | Utilizes readily available, bio-based starting material. | orgsyn.org |
| Cannizzaro Reaction | Furfural | Concentrated NaOH or KOH | Simple, one-pot reaction. | orgsyn.org |
| Carboxylation via Lithiation | Furan | 1. n-BuLi or LDA 2. CO₂ | High yield and regioselectivity; versatile for derivatives. | arkat-usa.orgresearchgate.net |
| Dehydration | Galactaric Acid | Strong acid (e.g., HBr) | Direct conversion from a different biomass source. | acs.org |
Regioselective Halogenation Strategies for Furan Rings
The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, with a strong preference for the α-positions (C2 and C5). pearson.comwikipedia.org In the synthesis of the target molecule, bromination must occur regioselectively. Starting with furan-2-carboxylic acid, the C2 position is blocked, making the C5 position the primary site for electrophilic attack.
Direct bromination is the most straightforward approach to introduce a bromine atom onto the furan ring. The reaction of furan-2-carboxylic acid with elemental bromine typically yields 5-bromo-furan-2-carboxylic acid with high selectivity.
Reagents and Conditions: The reaction is often performed by treating furan-2-carboxylic acid with bromine (Br₂) in a suitable solvent such as acetic acid, dioxane, or a halogenated solvent. pearson.comacs.org The presence of the electron-withdrawing carboxylic acid group deactivates the ring slightly compared to furan itself, which helps to control the reaction and prevent over-halogenation or ring-opening, which can occur under harsh acidic conditions. fayoum.edu.eg The synthesis of methyl 5-bromo-2-furancarboxylate via the reaction of furan with Br₂ in the presence of a base is a closely related and effective transformation. acs.org
While direct bromination is generally effective, indirect methods offer alternative pathways that can be useful if direct methods provide low yields or undesired side products.
Metallation-Halogenation: A common indirect strategy involves metallation of the furan ring followed by quenching with an electrophilic bromine source. For instance, a protected version of furan-2-carboxylic acid could be selectively deprotonated at the C5 position using a strong base. The resulting organolithium or organomagnesium species can then react with a source of electrophilic bromine, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, to introduce the bromine atom. This method provides excellent regiocontrol but requires additional protection and deprotection steps for the carboxylic acid group.
Introduction of the Chlorosulfonyl Moiety onto Furan Ring Systems
The introduction of the chlorosulfonyl group onto the pre-functionalized 5-bromo-furan-2-carboxylic acid is the most synthetically challenging step. It requires an electrophilic substitution at the C4 position of a furan ring that is already substituted with two electron-withdrawing groups and is highly sensitive to the strong acidic conditions typically used for sulfonation.
The reaction sequence involves two stages: sulfonation followed by chlorination.
Sulfonation: The furan ring's inherent instability in the presence of strong acids like fuming sulfuric acid (oleum) necessitates the use of milder sulfonating agents. fayoum.edu.eg A complex of sulfur trioxide (SO₃) with a Lewis base, such as pyridine (B92270) (SO₃·py) or dioxane, is a common choice for sulfonating acid-sensitive substrates. The electrophilicity of the SO₃ is moderated, allowing for sulfonation to occur while minimizing degradation of the furan ring. The electron-withdrawing nature of the substituents at C2 and C5 directs the incoming electrophile to one of the β-positions (C3 or C4). The precise regiochemical outcome depends on the specific reaction conditions.
Chlorination: Once the sulfonic acid group (-SO₃H) is installed at the C4 position, it must be converted to the corresponding sulfonyl chloride (-SO₂Cl). This is a standard transformation typically achieved using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride.
An alternative, one-step method is direct chlorosulfonylation using chlorosulfonic acid (ClSO₃H). This reagent is a powerful electrophile that can introduce the -SO₂Cl group directly. However, its high reactivity and the strongly acidic nature of the reaction pose a significant risk of substrate decomposition, making it a less favorable option for a sensitive heterocyclic system like furan. Careful optimization of reaction temperature and stoichiometry would be critical for any potential success with this method.
| Step | Method | Reagent | Key Considerations |
|---|---|---|---|
| Sulfonation | Mild Sulfonation | SO₃·Pyridine or SO₃·Dioxane | Preferred for acid-sensitive furan ring; helps prevent decomposition. |
| Harsh Sulfonation | Fuming Sulfuric Acid (Oleum) | High risk of substrate degradation and polymerization. | |
| Chlorination | From Sulfonic Acid | SOCl₂, PCl₅, (COCl)₂ | Standard conversion of the sulfonic acid to the sulfonyl chloride. |
| One-Step | Direct Chlorosulfonylation | Chlorosulfonic Acid (ClSO₃H) | Very harsh conditions; high potential for side reactions and low yield. |
Direct Chlorosulfonylation Techniques Using Chlorosulfonic Acid
Direct chlorosulfonylation is a common method for introducing a chlorosulfonyl group onto an aromatic or heteroaromatic ring. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid as the sulfonating agent. For furan derivatives, this approach has been documented, although the reactivity of the furan ring is sensitive to the existing substituents.
In a relevant patented process, an electrophilic sulfonation of a (C1-C6)alkyl-3-furoate is carried out using chlorosulfonic acid in methylene (B1212753) chloride at low temperatures. google.com This initially forms a sulfonic acid intermediate, which can be isolated or converted in a one-pot procedure to the corresponding sulfonyl chloride. The conversion to the sulfonyl chloride is achieved by using a chlorinating agent such as phosphorus pentachloride in the presence of an acid scavenger like pyridine. google.com
While this demonstrates the feasibility of chlorosulfonating a furan ring, the starting material in this patented example is a furan ester. The synthesis of this compound would likely start from 5-bromo-2-furoic acid. The presence of both a deactivating bromo group and a deactivating carboxylic acid group would significantly influence the reactivity of the furan ring towards electrophilic substitution. The electron-withdrawing nature of these substituents would make the chlorosulfonylation more challenging, potentially requiring harsher reaction conditions.
Table 1: Key Steps in Direct Chlorosulfonylation of a Furan Ester
| Step | Reagents and Conditions | Intermediate/Product | Reference |
| Electrophilic Sulfonation | Chlorosulfonic acid, methylene chloride, low temperature | Furan sulfonic acid | google.com |
| Chlorination | Phosphorus pentachloride, pyridine | Furan sulfonyl chloride | google.com |
Alternative Routes to Furan Sulfonyl Chlorides
Given the potential challenges of direct chlorosulfonylation on a deactivated furan ring, alternative synthetic routes to furan sulfonyl chlorides are worth considering. These methods often involve the conversion of other sulfur-containing functional groups into the desired sulfonyl chloride.
One common alternative approach is the oxidative chlorination of thiols or disulfides. A variety of reagents can be employed for this transformation, including hydrogen peroxide in the presence of zirconium tetrachloride, or a combination of N-chlorosuccinimide (NCS) and dilute hydrochloric acid. organic-chemistry.org These methods offer mild reaction conditions and high yields for the synthesis of sulfonyl chlorides. organic-chemistry.org
Another strategy involves the conversion of sulfonic acids or their salts to sulfonyl chlorides. This can be achieved using chlorinating agents like 2,4,6-trichloro-1,3,5-triazine under neutral conditions. researchgate.net These alternative routes could be advantageous if a suitably substituted furan thiol or sulfonic acid is more readily accessible than the direct chlorosulfonylation product.
Orthogonal Functionalization of the Carboxylic Acid Group
The presence of multiple reactive sites in this compound necessitates synthetic strategies that allow for the selective modification of one functional group while leaving the others intact. This concept of orthogonal functionalization is crucial for the elaboration of the molecule into more complex structures.
Carboxylation Methods in Furan Chemistry
The carboxylic acid moiety at the 2-position of the furan ring is a key feature of the target molecule. While the focus of this article is on the synthesis of the pre-carboxylated compound, it is relevant to briefly mention how this functionality is typically introduced in furan chemistry. A common method for the synthesis of furoic acids is the selective oxidation of the corresponding furfural. For instance, Pseudomonas putida has been used for the whole-cell biocatalytic oxidation of furfural to furoic acid with high selectivity and yield. frontiersin.org
Selective Derivatization of Carboxylic Acid Functionality
With the 5-bromo and 4-chlorosulfonyl groups in place, the selective derivatization of the carboxylic acid at the 2-position is a critical synthetic step for further diversification. The high reactivity of the sulfonyl chloride towards nucleophiles presents a significant challenge for the selective modification of the carboxylic acid.
Standard methods for converting carboxylic acids to esters or amides often involve the use of reagents that could also react with the sulfonyl chloride. For example, Fischer esterification using an alcohol under acidic catalysis is a common method for ester formation. conicet.gov.ar However, the conditions might lead to the solvolysis of the sulfonyl chloride.
To achieve selectivity, one might need to employ milder conditions or protecting group strategies. For instance, the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with an alcohol or amine, is a plausible route. louisville.edu However, the compatibility of this with the existing sulfonyl chloride needs to be considered. Alternatively, coupling reagents commonly used in peptide synthesis could offer a milder approach to amide formation. The synthesis of 4-(5-aryl-2-furoyl)morpholines has been achieved by first converting the 5-arylfuran-2-carboxylic acids into their corresponding acyl chlorides, which are then reacted with morpholine (B109124). pensoft.net
Convergent and Divergent Synthetic Pathways to the Compound
The synthesis of a polysubstituted furan such as this compound can be approached through either convergent or divergent strategies.
A convergent synthesis involves the preparation of different fragments of the molecule separately, which are then combined in the later stages of the synthesis. For polysubstituted furans, a convergent approach could involve the reaction of pre-functionalized building blocks that already contain some of the required substituents. For example, a palladium-catalyzed and acid-mediated isomerization sequence has been used to construct tetrasubstituted furans in a convergent manner. lboro.ac.uk Another convergent method involves a catalytic phosphine-mediated multicomponent reaction of terminal activated olefins and acyl chlorides. mdpi.com
In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. In the context of the target compound, a divergent approach could start from a simpler furan derivative, such as 5-bromo-2-furoic acid. This starting material could then be subjected to a series of functionalization reactions to introduce the chlorosulfonyl group. Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles from simple starting materials has been reported. rsc.org Furthermore, a diversity-oriented synthesis of furan-2-carboxamides has been demonstrated, showcasing a divergent approach to a library of related compounds. nih.gov A de novo and divergent synthesis of highly functionalized furans has also been achieved through cascade reactions of 2-hydroxy-1,4-diones with nucleophiles. nih.gov
Process Optimization and Scalability Considerations for Synthesis
The transition from a laboratory-scale synthesis to a larger, industrial-scale production requires careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness.
For chlorosulfonylation reactions, which are often highly exothermic, process safety is a major concern. The use of flow chemistry has been shown to be a valuable tool for improving the safety and efficiency of such reactions. nih.gov Continuous manufacturing allows for better control of reaction temperature and mixing, minimizing the risk of runaway reactions. nih.gov
The choice of reagents and solvents also becomes critical on a larger scale. The use of hazardous reagents should be minimized, and environmentally benign solvents are preferred. The optimization of reaction parameters, such as temperature, reaction time, and stoichiometry of reagents, is crucial for maximizing the yield and purity of the product while minimizing waste. For the synthesis of furan derivatives, catalytic processes are often favored for their efficiency and reduced environmental impact. mdpi.com
When scaling up, the physical properties of the reaction mixture, such as viscosity and heat transfer, can change significantly. catsci.com Therefore, robust process control and monitoring are essential. The scale-up of reactions should be approached in a stepwise manner, with thorough risk assessments at each stage. illinois.edu
Chemical Reactivity and Transformations of 5 Bromo 4 Chlorosulfonyl Furan 2 Carboxylic Acid
Reactivity Profile of the Chlorosulfonyl Group
The chlorosulfonyl (-SO₂Cl) group is a potent electrophile, rendering it susceptible to attack by a wide variety of nucleophiles. This reactivity is central to the synthesis of sulfonamides and sulfonate esters, which are significant classes of compounds in medicinal and materials chemistry.
Nucleophilic Substitution Reactions with Amines for Sulfonamide Formation
The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental and efficient method for the formation of a sulfonamide linkage. nih.gov This transformation proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the chlorosulfonyl group, followed by the elimination of hydrogen chloride.
The general reaction is robust and rapid, often carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the HCl byproduct. nih.gov The versatility of this reaction allows for the synthesis of a wide array of sulfonamide derivatives by varying the amine component. Research on related brominated thiophene (B33073) sulfonyl chlorides demonstrates the successful synthesis of N-alkylsulfonamides, which can be further modified through cross-coupling reactions to create a library of diverse compounds.
| Aryl Sulfonyl Chloride | Amine | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| p-Toluenesulfonyl chloride | Amino acid | Na₂CO₃, Water, 0°C to RT | N-Tosyl amino acid | nih.gov |
| Benzenesulfonyl chloride | Aniline derivative | Pyridine, Chlorinated solvent | N-Aryl benzenesulfonamide | |
| Aryl Sulfonyl Chloride (in situ generated) | Morpholine (B109124) | DIPEA, after initial chlorosulfonylation | Aryl morpholine sulfonamide | |
| 2-Thiophenesulfonyl chloride | Various amines | Solvolysis conditions | Thiophene-2-sulfonamides | nih.gov |
Reactions with Alcohols for Sulfonate Ester Synthesis
Analogous to the reaction with amines, sulfonyl chlorides readily react with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) to yield sulfonate esters. wikipedia.org This reaction is a cornerstone of organic synthesis, as it transforms a poorly leaving hydroxyl group (-OH) of an alcohol into an excellent sulfonate leaving group (e.g., tosylate, mesylate). The resulting sulfonate esters are highly valuable intermediates for subsequent nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter.
| Sulfonyl Chloride (R-SO₂Cl) | Alcohol (R'-OH) | Base | Product (R-SO₂-OR') | Key Feature |
|---|---|---|---|---|
| p-Toluenesulfonyl chloride | Primary or Secondary Alcohol | Pyridine | Alkyl tosylate | Converts -OH to a good leaving group |
| Methanesulfonyl chloride | Primary or Secondary Alcohol | Triethylamine | Alkyl mesylate | Converts -OH to a good leaving group |
| Trifluoromethanesulfonyl chloride | Primary or Secondary Alcohol | Pyridine | Alkyl triflate | Converts -OH to an exceptionally good leaving group |
Hydrolysis and Other Desulfonylation Pathways
The high reactivity of the chlorosulfonyl group also makes it susceptible to hydrolysis. In the presence of water, sulfonyl chlorides are converted to the corresponding sulfonic acids, releasing HCl. wikipedia.org Kinetic studies on the hydrolysis of various aromatic sulfonyl chlorides in water show that the reaction proceeds via an Sₙ2 mechanism. osti.govrsc.org This reaction is typically considered a competing pathway when synthesizing sulfonamides or sulfonate esters in non-anhydrous conditions.
Desulfonylation, the removal of the sulfonyl group, is a more complex transformation. The desulfonation of arylsulfonyl chlorides can provide a route to aryl chlorides (ArSO₂Cl → ArCl + SO₂). wikipedia.org Furthermore, palladium-catalyzed reactions can promote desulfonylative cross-couplings, where the sulfonyl chloride acts as an aryl halide equivalent for carbon-carbon bond formation. nih.gov Reductive desulfonylation methods, using reagents like sodium amalgam or samarium(II) iodide, are employed to cleave the C–S bond in sulfones (derived from sulfonyl chlorides), replacing the sulfonyl group with hydrogen. wikipedia.org
Reactivity Profile of the Carboxylic Acid Group
The carboxylic acid (-COOH) functional group offers a second site for chemical modification. Its reactions typically proceed via nucleophilic acyl substitution. However, because the hydroxyl group is a poor leaving group, the carboxylic acid often requires activation to facilitate transformation into esters, amides, and other derivatives. libretexts.org
Esterification Reactions and Ester Hydrolysis
Esterification is one of the most common transformations of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a widely used method. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com For furan-based carboxylic acids, esterification can also be achieved under milder conditions, for instance, by using trimethylsilyl (B98337) chloride (TMSCl) in methanol (B129727). arkat-usa.org
Ester hydrolysis, the reverse reaction, is the cleavage of an ester back to a carboxylic acid and an alcohol. This is typically achieved under basic conditions (saponification) using a reagent like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. masterorganicchemistry.com
| Method | Reagents | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | General carboxylic acids | Equilibrium reaction; requires excess alcohol or water removal. | libretexts.orgmasterorganicchemistry.com |
| Sₙ2 with Alkyl Halide | Deprotonation (e.g., with K₂CO₃), then Alkyl Halide (e.g., CH₃I) | General carboxylic acids | Works well with primary alkyl halides. | libretexts.org |
| TMSCl-Mediated Esterification | Trimethylsilyl chloride (TMSCl), Methanol | Furan-2,5-dicarboxylic acid | Effective for substrates with low solubility in conventional conditions. | arkat-usa.org |
Amidation Reactions and Amide Hydrolysis
Directly forming an amide from a carboxylic acid and an amine is challenging because the acid-base reaction to form an ammonium (B1175870) carboxylate salt is much faster. mdpi.com To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is commonly achieved using coupling reagents. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) activate the carboxylic acid, allowing for efficient reaction with an amine under mild conditions to form the amide bond. researchgate.netnih.gov
Amide hydrolysis is the cleavage of the amide bond to regenerate the carboxylic acid and amine. This process typically requires more forcing conditions than ester hydrolysis, such as prolonged heating with strong aqueous acid or base.
| Coupling Reagent | Abbreviation | Mechanism of Action | Typical Conditions | Reference |
|---|---|---|---|---|
| 1,1'-Carbonyldiimidazole | CDI | Forms a reactive acylimidazole intermediate. | THF, 45°C | nih.gov |
| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | TBTU | Forms an activated benzotriazoyl ester. | DIPEA, DMF | researchgate.net |
| Dicyclohexylcarbodiimide (B1669883) | DCC | Forms a reactive O-acylisourea intermediate. | Various solvents (e.g., CH₂Cl₂, THF) | libretexts.org |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC | Forms a reactive O-acylisourea; byproduct is water-soluble. | Aqueous or organic solvents |
Decarboxylation Pathways
The decarboxylation of carboxylic acids, particularly heteroaromatic carboxylic acids, is a well-established transformation that can be initiated thermally or catalytically. In the case of 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid, the stability of the furan (B31954) ring and the electronic effects of the substituents are key factors governing this process. The electron-withdrawing nature of both the chlorosulfonyl and bromo groups is expected to facilitate decarboxylation by stabilizing the resulting carbanionic intermediate or transition state at the C2 position.
Reduction to Aldehyde or Alcohol Functionalities
The reduction of the carboxylic acid group in this compound to either an aldehyde or a primary alcohol represents a significant synthetic transformation. The choice of reducing agent and reaction conditions is critical to achieve the desired outcome and to avoid unwanted side reactions involving the sulfonyl chloride and bromine functionalities.
Standard reducing agents for carboxylic acids, such as lithium aluminum hydride (LiAlH₄), are potent enough to reduce the carboxylic acid to the corresponding alcohol, (5-bromo-4-(chlorosulfonyl)furan-2-yl)methanol. However, LiAlH₄ is generally not chemoselective and would likely also reduce the sulfonyl chloride to a thiol or other reduced sulfur species.
More selective reducing agents would be required to target the carboxylic acid while preserving the sulfonyl chloride. Borane-tetrahydrofuran complex (B₂H₆-THF) or borane-dimethyl sulfide (B99878) complex (BMS) are often used for the selective reduction of carboxylic acids in the presence of other reducible functional groups. These reagents could potentially afford the desired alcohol without affecting the sulfonyl chloride or the bromine atom.
The partial reduction of the carboxylic acid to the corresponding aldehyde, 5-bromo-4-(chlorosulfonyl)furan-2-carbaldehyde, is a more challenging transformation. This typically requires the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reduction with a sterically hindered and less reactive hydride reagent, like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminum hydride (DIBAL-H) at low temperatures. Careful control of stoichiometry and reaction conditions would be paramount to prevent over-reduction to the alcohol.
Reactivity Profile of the Bromine Atom
The bromine atom at the C5 position of the furan ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic nature of the furan ring and the presence of the other functional groups.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and the bromine atom on the furan ring serves as an excellent electrophilic partner in these transformations. jocpr.comresearchgate.net
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the bromofuran with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction would enable the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the C5 position. The electron-deficient nature of the furan ring in the target molecule is expected to facilitate the oxidative addition step of the catalytic cycle.
| Coupling Partner | Catalyst System | Product |
| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-4-(chlorosulfonyl)furan-2-carboxylic acid |
| Vinylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 5-Vinyl-4-(chlorosulfonyl)furan-2-carboxylic acid |
| Alkylboronic acid | Pd(OAc)₂/SPhos, Cs₂CO₃ | 5-Alkyl-4-(chlorosulfonyl)furan-2-carboxylic acid |
Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting the bromofuran with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This would lead to the synthesis of 5-alkynylfuran derivatives, which are valuable precursors for further transformations.
| Coupling Partner | Catalyst System | Product |
| Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI, Et₃N | 5-Alkynyl-4-(chlorosulfonyl)furan-2-carboxylic acid |
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. Organozinc reagents are known for their high reactivity and functional group tolerance. This would be a suitable method for introducing various organic fragments at the C5 position, especially when other methods might fail.
| Coupling Partner | Catalyst System | Product |
| Organozinc reagent | Pd(PPh₃)₄ | 5-Substituted-4-(chlorosulfonyl)furan-2-carboxylic acid |
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Furan Ring
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the bromine atom is situated adjacent to the powerful electron-withdrawing sulfonyl chloride group. This electronic arrangement strongly activates the C5 position towards nucleophilic attack.
A variety of nucleophiles, such as alkoxides, thiolates, and amines, could potentially displace the bromide ion. The reaction would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the adjacent sulfonyl group. The high reactivity of this system towards SNAr could offer a direct route to a diverse range of 5-substituted furan derivatives. In some highly activated systems, the SNAr reaction can proceed via a concerted mechanism. organic-chemistry.orgnih.gov
| Nucleophile | Product |
| RO⁻ | 5-Alkoxy-4-(chlorosulfonyl)furan-2-carboxylic acid |
| RS⁻ | 5-(Alkylthio)-4-(chlorosulfonyl)furan-2-carboxylic acid |
| R₂NH | 5-(Dialkylamino)-4-(chlorosulfonyl)furan-2-carboxylic acid |
Lithiation and Subsequent Quenching Reactions
Halogen-metal exchange, particularly lithiation using organolithium reagents such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures, is a common method for converting aryl and heteroaryl halides into highly reactive organometallic intermediates. growingscience.comresearchgate.net The treatment of this compound with an organolithium reagent would be expected to result in the formation of the corresponding 5-lithiofuran derivative.
However, the presence of the acidic proton of the carboxylic acid would lead to immediate deprotonation. Therefore, protection of the carboxylic acid group, for example as an ester or an amide, would be necessary prior to attempting lithiation of the bromine. Alternatively, the use of two equivalents of a strong base could first deprotonate the carboxylic acid and then effect the halogen-metal exchange.
The resulting 5-lithiofuran species is a powerful nucleophile and can be quenched with a wide array of electrophiles to introduce various functional groups at the C5 position.
| Electrophile | Product (after deprotection/workup) |
| CO₂ | Furan-2,5-dicarboxylic acid, 4-(chlorosulfonyl)- |
| Aldehydes/Ketones | 5-(α-Hydroxyalkyl)-4-(chlorosulfonyl)furan-2-carboxylic acid |
| Alkyl halides | 5-Alkyl-4-(chlorosulfonyl)furan-2-carboxylic acid |
Interplay of Multiple Functional Groups and Chemoselectivity
The presence of three distinct reactive sites in this compound makes chemoselectivity a central theme in its chemical transformations. The outcome of a particular reaction will depend on the choice of reagents, reaction conditions, and the inherent reactivity of each functional group.
The carboxylic acid is the most acidic site and will react preferentially with bases. This can be exploited to protect this group as a carboxylate salt during reactions targeting the bromine or sulfonyl chloride.
The sulfonyl chloride is a highly reactive electrophile and will readily react with nucleophiles such as water, alcohols, and amines to form the corresponding sulfonic acid, sulfonates, and sulfonamides, respectively. This reactivity must be considered when planning reactions involving nucleophilic reagents. For instance, in palladium-catalyzed cross-coupling reactions that employ basic conditions, hydrolysis of the sulfonyl chloride to the sulfonic acid may compete.
The bromine atom at C5 is susceptible to both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The choice between these two pathways can often be controlled by the reaction conditions. Palladium catalysis will favor cross-coupling, while the use of strong nucleophiles in the absence of a metal catalyst will promote SNAr.
The reduction of the molecule presents a significant chemoselectivity challenge. As discussed, strong reducing agents are likely to react with both the carboxylic acid and the sulfonyl chloride. Selective reduction of the carboxylic acid would necessitate the use of milder, more specific reagents.
Lack of Publicly Available Research on Stereochemical Control in Reactions of this compound
Despite a thorough review of scientific literature and chemical databases, no specific research findings or detailed experimental data could be located regarding the stereochemical control in reactions involving the chemical compound This compound .
The investigation sought to identify studies that specifically address how the stereochemistry of reactants or catalysts influences the outcomes of reactions with this particular furan derivative. This includes sought-after data on enantiomeric excess, diastereomeric ratios, and the influence of chiral auxiliaries or catalysts in synthetic transformations involving this compound.
General searches on the stereoselective synthesis of substituted furans and related heterocyclic compounds did not yield any mentions or examples pertaining to this compound. This suggests that research focusing on the stereochemical aspects of this compound's reactivity is either not published in readily accessible scientific literature or may not have been conducted.
Consequently, it is not possible to provide an article section with detailed research findings, data tables, or in-depth discussion on the stereochemical control in reactions involving this compound as per the specified outline. The information required to fulfill the request does not appear to be available in the public domain at this time.
Derivatives and Analogs of 5 Bromo 4 Chlorosulfonyl Furan 2 Carboxylic Acid and Their Synthesis
Synthesis of Carboxylic Acid Esters and Amides
The carboxylic acid functionality at the C-2 position of the furan (B31954) ring is a prime site for derivatization to form esters and amides. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and cell permeability.
Esterification of 5-bromo-4-(chlorosulfonyl)furan-2-carboxylic acid can be readily achieved through standard methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. A more direct and efficient method is the use of thionyl chloride (SOCl₂) to convert the carboxylic acid to its corresponding acyl chloride, which is then reacted with an alcohol. For instance, treatment of 5-bromo-2-furoic acid with methanol (B129727) and SOCl₂ yields methyl 5-bromo-2-furoate in high yield. chemicalbook.com This methodology is expected to be applicable to this compound, affording a variety of alkyl and aryl esters.
Amidation of the carboxylic acid can be accomplished using a wide array of coupling reagents to facilitate the formation of the amide bond with primary or secondary amines. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or phosphonium (B103445) salts can be employed to activate the carboxylic acid, allowing for its reaction with an amine. These reactions are typically carried out under mild conditions, which is advantageous for preserving the sensitive chlorosulfonyl group.
| Derivative Type | Reagents and Conditions | Product |
| Methyl Ester | Methanol, SOCl₂ | Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate |
| Ethyl Ester | Ethanol, Acid catalyst (e.g., H₂SO₄) | Ethyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate |
| Amide | Primary or Secondary Amine, Coupling agent (e.g., EDC, DCC) | N-substituted 5-bromo-4-(chlorosulfonyl)furan-2-carboxamide |
Preparation of Sulfonamide and Sulfonate Derivatives
The chlorosulfonyl group at the C-4 position is a highly reactive functional group that serves as a precursor for the synthesis of sulfonamides and sulfonate esters. These derivatives are of significant interest due to the prevalence of the sulfonamide moiety in a wide range of therapeutic agents. cbijournal.com
Sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.comaskfilo.comyoutube.comshaalaa.com This reaction is generally carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium carbonate, to neutralize the hydrochloric acid byproduct. cbijournal.com The nucleophilicity of the amine plays a crucial role in the reaction rate, with primary amines generally being more reactive than secondary amines. cbijournal.com A wide variety of amines can be used to generate a library of sulfonamide derivatives of this compound.
Sulfonate esters are formed through the reaction of the sulfonyl chloride with an alcohol, again typically in the presence of a base to scavenge the HCl produced. eurjchem.comcdnsciencepub.comgoogle.com This reaction provides access to a different class of derivatives where the sulfur atom is linked to an oxygen atom of the ester group. The synthesis of sulfonate esters from sulfonyl chlorides is a well-established transformation. eurjchem.com
| Derivative Type | Reagents and Conditions | Product |
| Sulfonamide | Primary or Secondary Amine, Base (e.g., Pyridine) | 5-Bromo-4-(N-substituted-sulfamoyl)furan-2-carboxylic acid |
| Sulfonate Ester | Alcohol, Base (e.g., Triethylamine) | 5-Bromo-4-(alkoxy/aryloxysulfonyl)furan-2-carboxylic acid |
Halogen-Exchange Derivatives
The bromine atom at the C-5 position of the furan ring can be replaced by other halogens through halogen-exchange reactions. The most common of these is the Finkelstein reaction, which involves the exchange of a halide for another. However, for aromatic systems, metal-halogen exchange is a more versatile approach.
Lithium-halogen exchange is a powerful method for converting aryl bromides into organolithium species, which can then be quenched with an electrophile to introduce a variety of functional groups. wikipedia.org Treating this compound with an organolithium reagent, such as n-butyllithium, would likely result in the exchange of the bromine atom for lithium. This lithiated intermediate can then be reacted with various electrophiles to introduce new substituents at the C-5 position. It is important to note that the reaction conditions would need to be carefully controlled to avoid side reactions with the other functional groups present in the molecule. The mechanism of halogen migration on substituted bromofurans, sometimes referred to as a "halogen dance," has been studied and involves the formation of a lithiated intermediate. ic.ac.uk
| Reaction Type | Reagents and Conditions | Intermediate/Product |
| Lithium-Halogen Exchange | n-Butyllithium, -78 °C | 5-Lithio-4-(chlorosulfonyl)furan-2-carboxylic acid |
| Quenching with Electrophile | Electrophile (e.g., CO₂, I₂, etc.) | 5-Substituted-4-(chlorosulfonyl)furan-2-carboxylic acid |
Introduction of Diverse Substituents via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-5 position of the furan ring makes this compound a suitable substrate for these transformations.
Suzuki-Miyaura cross-coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl compounds. researchgate.netmdpi.com The reaction of this compound or its ester derivatives with various aryl or heteroaryl boronic acids would allow for the introduction of a wide range of substituents at the C-5 position. researchgate.net
Mizoroki-Heck cross-coupling is a reaction between an unsaturated halide and an alkene, catalyzed by a palladium species, to form a substituted alkene. researchgate.netarkat-usa.orgumich.eduwikipedia.org This reaction would enable the introduction of vinyl groups at the C-5 position of the furan ring.
Other cross-coupling reactions, such as the Stille, Sonogashira, and Buchwald-Hartwig amination, could also be employed to further diversify the substituents at the C-5 position, leading to a broad range of analogs with potentially interesting biological activities.
| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product |
| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Pd catalyst, Base | 5-Aryl/Heteroaryl-4-(chlorosulfonyl)furan-2-carboxylic acid |
| Mizoroki-Heck | Alkene | Pd catalyst, Base | 5-Vinyl-4-(chlorosulfonyl)furan-2-carboxylic acid |
| Stille | Organostannane | Pd catalyst | 5-Substituted-4-(chlorosulfonyl)furan-2-carboxylic acid |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | 5-Alkynyl-4-(chlorosulfonyl)furan-2-carboxylic acid |
Synthesis of Fused Polycyclic Systems Incorporating the Furan Scaffold
The furan ring of this compound can serve as a scaffold for the construction of fused polycyclic systems, which are common motifs in natural products and pharmaceuticals. jocpr.comnih.govacs.orgnih.govscienceopen.com
One approach to synthesizing fused systems is through intramolecular cyclization reactions . nih.gov For example, after suitable functionalization of the substituents at the C-2, C-4, and C-5 positions, an intramolecular reaction could be triggered to form a new ring fused to the furan core.
Another strategy involves the use of the furan ring as a diene in a Diels-Alder reaction . While the electron-withdrawing substituents on the furan ring of the title compound would decrease its reactivity as a diene, intramolecular Diels-Alder reactions of substituted furans are known to be a powerful tool for the synthesis of complex polycyclic structures. researchgate.net
Furthermore, cascade reactions involving cross-coupling followed by cyclization can be employed to build fused heterocyclic systems such as furo[3,2-c]pyridines . nih.govresearchgate.netsemanticscholar.orgresearchgate.netacs.org For instance, a Sonogashira coupling to introduce an alkyne at the C-5 position, followed by a base-induced 5-endo-dig cyclization of a suitably placed nucleophile, could lead to the formation of a fused pyridine ring. semanticscholar.org
| Fused System | Synthetic Strategy | Key Precursor |
| Benzofuran | Intramolecular cyclization | Appropriately substituted furan derivative |
| Furo[3,2-c]pyridine | Sonogashira coupling followed by cyclization | 5-Alkynylfuran derivative with a nucleophilic side chain |
| Fused alicyclic ring | Intramolecular Diels-Alder reaction | Furan with a tethered dienophile |
Remote Functionalization of the Furan Ring
Remote functionalization of the furan ring, specifically at the C-3 position, which is the only unsubstituted carbon, presents a significant synthetic challenge. This position is sterically hindered and electronically deactivated by the adjacent sulfonyl group.
Direct C-H functionalization of furan rings is an area of active research, but it often requires specific directing groups or harsh reaction conditions that may not be compatible with the other functional groups present in this compound.
A potential, albeit challenging, route could involve a "halogen dance" reaction, where a bromine atom migrates to a different position on the ring under specific basic conditions. ic.ac.uk However, the substitution pattern of the title compound may not favor such a rearrangement.
The development of novel catalytic systems for the selective C-H activation of highly substituted and electron-deficient furan rings would be necessary to achieve remote functionalization of this particular molecule.
Applications of 5 Bromo 4 Chlorosulfonyl Furan 2 Carboxylic Acid As a Versatile Synthetic Building Block
Precursor for the Synthesis of Novel Heterocyclic Architectures
The furan (B31954) scaffold is a common motif in a multitude of biologically active compounds. ijabbr.com The presence of the bromine atom and the chlorosulfonyl group on the 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid molecule allows for various coupling and cyclization reactions to construct novel and complex heterocyclic systems. novapublishers.com For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl, heteroaryl, or alkyl substituents.
The chlorosulfonyl group is a versatile functional group that can be readily converted into sulfonamides, sulfones, and sulfonic esters. This reactivity is instrumental in the synthesis of fused heterocyclic systems. For example, reaction with primary amines can lead to the formation of sulfonamides, which can then undergo intramolecular cyclization to form novel bicyclic or polycyclic scaffolds. The carboxylic acid group provides another handle for chemical modification, such as esterification or amidation, further expanding the diversity of accessible heterocyclic architectures.
Role in Divergent Synthesis of Chemical Libraries
Divergent synthesis is a powerful strategy for the rapid generation of a large number of structurally diverse compounds from a common intermediate. This compound is an ideal starting material for such synthetic approaches. The orthogonal reactivity of its functional groups allows for the sequential or parallel introduction of different substituents.
For example, a library of compounds can be generated by first reacting the chlorosulfonyl group with a diverse set of amines to create a collection of sulfonamides. Subsequently, the bromine atom can be subjected to various cross-coupling reactions with a range of boronic acids or organostannanes. Finally, the carboxylic acid can be converted to a variety of esters or amides. This three-dimensional diversification strategy enables the efficient construction of large and diverse chemical libraries for high-throughput screening in drug discovery and materials science.
Intermediate in the Preparation of Advanced Organic Materials
The unique electronic and structural properties of the furan ring make it an attractive component for advanced organic materials. This compound can serve as a key intermediate in the synthesis of functional organic materials with tailored properties. The ability to introduce various substituents through the bromine and chlorosulfonyl groups allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.
For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, which is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into larger polymer structures.
Application in Scaffold Hopping and Fragment-Based Drug Discovery (as a synthetic intermediate)
Scaffold hopping is a medicinal chemistry strategy aimed at identifying novel core structures (scaffolds) that can mimic the biological activity of a known active compound. uniroma1.itnih.gov This approach is used to overcome limitations of existing drug candidates, such as poor pharmacokinetic properties or intellectual property issues. uniroma1.it this compound, as a highly functionalized and versatile building block, can be employed as a synthetic intermediate to generate novel scaffolds. By systematically modifying the furan core through reactions at its various functional groups, chemists can explore new chemical space and identify compounds with improved drug-like properties. uniroma1.it
In fragment-based drug discovery (FBDD), small, low-molecular-weight compounds (fragments) that bind to a biological target are identified and then optimized into more potent lead compounds. nih.gov The diverse library of compounds that can be synthesized from this compound can serve as a source of fragments for screening campaigns. The synthetic handles on the furan ring allow for the straightforward elaboration of initial fragment hits into more potent and selective drug candidates.
Strategic Advantages in Medicinal Chemistry Synthesis Programs (focus on synthetic routes)
The use of this compound in medicinal chemistry programs offers several strategic advantages from a synthetic perspective. The commercial availability of this starting material provides a reliable and cost-effective entry point to a wide range of complex molecules. The well-defined reactivity of its functional groups allows for predictable and efficient synthetic planning.
The ability to perform sequential and orthogonal transformations on the furan core enables the rapid generation of structure-activity relationships (SAR). For example, a series of analogs can be quickly synthesized by varying the substituents at the bromine, chlorosulfonyl, and carboxylic acid positions. This systematic approach accelerates the lead optimization process and facilitates the identification of drug candidates with optimal potency, selectivity, and pharmacokinetic profiles. The versatility of this building block allows medicinal chemists to readily explore diverse chemical space and address the challenges associated with modern drug discovery.
Analytical and Spectroscopic Characterization Methodologies for the Compound and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: For 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid, the ¹H NMR spectrum is expected to be relatively simple. It would primarily feature a single signal for the proton at the C3 position of the furan (B31954) ring. This proton is anticipated to appear as a singlet, given the absence of adjacent protons for spin-spin coupling. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent sulfonyl chloride, bromo, and carboxylic acid groups. Additionally, a broad singlet at a significantly downfield chemical shift (typically >10 ppm) would correspond to the acidic proton of the carboxylic acid group. princeton.edu
¹³C NMR: The ¹³C NMR spectrum would provide evidence for all five carbon atoms in the molecule, each with a distinct chemical shift. The carbon atoms of the furan ring, the carboxylic acid carbonyl carbon, and any carbons in derivative structures would be identifiable. The chemical shifts are highly dependent on the electronic effects of the attached functional groups. For instance, the carbonyl carbon of the carboxylic acid is expected to resonate at a downfield position (typically 160-185 ppm). princeton.edu
Based on data from structurally similar furan-2-carboxylic acid derivatives, predicted chemical shifts can be estimated. mdpi.comchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | C3-H | ~7.5 - 8.0 | Singlet (s) | Chemical shift influenced by adjacent electron-withdrawing groups. |
| ¹H | COOH | >12 | Broad Singlet (br s) | Exchangeable with D₂O. mdpi.com |
| ¹³C | C2 (C-COOH) | ~145 - 150 | - | Quaternary carbon attached to the carboxylic acid. |
| ¹³C | C3 | ~120 - 125 | - | Protonated furan carbon. |
| ¹³C | C4 (C-SO₂Cl) | ~130 - 135 | - | Quaternary carbon attached to the sulfonyl chloride group. |
| ¹³C | C5 (C-Br) | ~125 - 130 | - | Quaternary carbon attached to the bromine atom. |
| ¹³C | COOH | ~158 - 162 | - | Carbonyl carbon of the carboxylic acid. mdpi.com |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition and confirmation of the molecular formula of a compound. mdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the study of fragmentation patterns. ncsu.edu
For this compound (C₅H₂BrClO₅S), HRMS would be used to confirm its exact molecular weight. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of small neutral molecules such as HCl, SO₂, CO₂, or cleavage of the C-Br bond. libretexts.orgnih.gov
Table 2: Predicted HRMS Data for this compound
| Adduct Ion | Calculated m/z | Notes |
|---|---|---|
| [M+H]⁺ | 288.8568 | Protonated molecule, commonly observed in positive ion mode ESI. |
| [M-H]⁻ | 286.8422 | Deprotonated molecule, commonly observed in negative ion mode ESI. |
| [M+Na]⁺ | 310.8387 | Sodium adduct, often observed in ESI-MS. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. growingscience.com This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to construct an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined. rcsb.org
A successful crystallographic analysis of this compound would yield crucial data, including:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal.
Bond Lengths and Angles: Providing exact measurements of the covalent bonds and angles within the molecule.
Intermolecular Interactions: Revealing details about hydrogen bonding, halogen bonding, and other non-covalent interactions that stabilize the crystal structure.
The presence of the bromine atom can be particularly advantageous in solving the crystal structure through methods like anomalous scattering. rcsb.orglifechemicals.com While specific data for the title compound is not available, analysis of related brominated organic compounds shows that they often crystallize in systems such as orthorhombic or monoclinic. growingscience.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. rsc.org Both methods probe the vibrational modes of molecular bonds, which absorb radiation at characteristic frequencies.
For this compound, the IR and Raman spectra would display distinct peaks corresponding to its various functional groups.
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid (C=O) | Stretching | 1725 - 1700 | Strong |
| Sulfonyl Chloride (S=O) | Asymmetric & Symmetric Stretching | 1385 - 1365 & 1180 - 1160 | Strong |
| Furan Ring (C=C) | Stretching | ~1600 - 1450 | Medium |
| Furan Ring (C-O-C) | Stretching | ~1250 - 1050 | Strong |
| C-Br | Stretching | 650 - 550 | Medium-Strong |
| S-Cl | Stretching | ~600 | Medium |
Source: General values from established spectroscopy correlations. uobabylon.edu.iqiitm.ac.in
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. tricliniclabs.com
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing non-volatile compounds like this compound. americanpharmaceuticalreview.com Due to the compound's polarity, a reversed-phase (RP-HPLC) method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile, often with an acid modifier like formic acid to suppress ionization of the carboxyl group). Detection is typically achieved using a UV detector. The high reactivity of the sulfonyl chloride group necessitates careful selection of mobile phases, avoiding nucleophilic solvents like methanol (B129727) that could lead to derivatization. americanpharmaceuticalreview.comchromforum.org
Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability. The carboxylic acid and sulfonyl chloride groups are highly polar and reactive at the high temperatures required for GC analysis. Therefore, a derivatization step would be necessary to convert the molecule into a more volatile and stable analogue, for example, by esterifying the carboxylic acid. researchgate.net The analysis would then be performed on a capillary column (e.g., HP-5MS) with a mass spectrometer (GC-MS) for detection, which provides both separation and structural information. core.ac.uk
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. davidson.edu The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula to verify its elemental composition. ma.edu This method provides a crucial check on the compound's empirical formula.
For this compound, with the molecular formula C₅H₂BrClO₅S, the theoretical elemental composition can be calculated.
Table 4: Theoretical Elemental Composition of C₅H₂BrClO₅S
| Element | Symbol | Atomic Mass (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 20.88% |
| Hydrogen | H | 1.008 | 0.70% |
| Bromine | Br | 79.904 | 27.78% |
| Chlorine | Cl | 35.453 | 12.33% |
| Oxygen | O | 15.999 | 27.81% |
| Sulfur | S | 32.06 | 11.15% |
| Total Molecular Weight | 287.49 g/mol |
Calculations based on standard atomic weights. man.ac.ukillinois.edu
Computational and Theoretical Investigations of 5 Bromo 4 Chlorosulfonyl Furan 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can map out the distribution of electrons and predict regions of a molecule that are susceptible to chemical reactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. rsc.orgresearchgate.net
For 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring system. In contrast, the LUMO is likely distributed over the electron-withdrawing chlorosulfonyl (-SO₂Cl) and carboxylic acid (-COOH) groups. A small HOMO-LUMO gap would suggest high reactivity, indicating that the molecule can be readily polarized and participate in chemical reactions.
Table 1: Predicted Frontier Molecular Orbital Characteristics This table presents a theoretical prediction of FMO properties for this compound based on the analysis of its functional groups. Actual energy values would require specific DFT calculations.
| Orbital | Predicted Location | Implied Reactivity |
| HOMO | Furan Ring | Site for electrophilic attack |
| LUMO | Chlorosulfonyl & Carboxylic Acid Groups | Site for nucleophilic attack |
| HOMO-LUMO Gap | Small to Moderate | Indicates a chemically reactive molecule |
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. researchgate.netyoutube.com This is crucial for predicting how a molecule will interact with other charged species, such as electrophiles and nucleophiles.
In an ESP map of this compound, distinct regions of charge would be visible:
Negative Potential (Red/Yellow): These electron-rich areas are predicted to be concentrated around the highly electronegative oxygen atoms of the carboxylic acid and chlorosulfonyl groups, as well as the oxygen atom within the furan ring. These sites are susceptible to electrophilic attack. researchgate.net
Positive Potential (Blue): This electron-deficient region would be most prominent on the hydrogen atom of the carboxylic acid group, making it a strong hydrogen bond donor. The sulfur atom in the chlorosulfonyl group would also carry a significant positive charge due to bonding with three highly electronegative atoms (two oxygens and one chlorine). rsc.org
Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the specific charge distribution on each atom. rsc.org This provides a quantitative measure of the electronic effects of the different functional groups.
For this compound, NBO analysis would likely reveal:
A significant positive charge on the sulfur atom and the carbonyl carbon of the carboxylic acid, marking them as primary electrophilic centers.
Negative charges on all oxygen atoms, the chlorine atom, and the bromine atom, confirming their nucleophilic character.
The charge distribution across the furan ring would be influenced by the competing effects of the electronegative ring oxygen and the attached electron-withdrawing groups.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling techniques are used to explore the three-dimensional shapes (conformations) a molecule can adopt and how it interacts with other molecules. The conformation of this compound is primarily determined by the rotation around the single bonds connecting the furan ring to the carboxylic acid and chlorosulfonyl substituents. Computational energy scans can identify the most stable (lowest energy) conformation, which is crucial for understanding its biological activity or crystal packing.
The molecule's functional groups enable a variety of intermolecular interactions:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (via the -OH proton) and acceptor (via the C=O oxygen), allowing for the formation of strong dimeric structures or interactions with solvent molecules. nih.gov
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.
Reaction Mechanism Studies through Computational Simulations
Computational simulations are invaluable for mapping out the entire pathway of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely mechanism and the energy barriers (activation energies) that control the reaction rate.
A key reaction of this compound is the substitution of the chloride on the sulfonyl group, for example, by an amine to form a sulfonamide. A computational study of this reaction would involve:
Modeling the approach of the amine nucleophile to the electrophilic sulfur atom.
Locating the transition state structure for the addition-elimination step.
Calculating the activation energy required to reach this transition state.
These simulations can clarify whether the reaction proceeds through a concerted or stepwise mechanism and predict how changing the nucleophile or solvent would affect the reaction outcome.
In Silico Design and Optimization of Synthetic Routes
Computational chemistry plays a vital role in the modern design and optimization of synthetic pathways. mdpi.com For a complex molecule like this compound, in silico tools can help devise efficient synthetic strategies. researchgate.netmdpi.com
This process might involve:
Retrosynthetic Analysis: Using software to identify potential disconnections in the target molecule, suggesting simpler, commercially available precursors. For this molecule, key disconnections would likely be the formation of the C-S bond and the C-Br bond, or the construction of the furan ring itself.
Reaction Prediction: Employing databases of known reactions to predict the outcomes and potential byproducts of proposed synthetic steps. For instance, computational models could assess the feasibility of selective bromination or sulfonation of a furan-2-carboxylic acid precursor.
Optimization of Conditions: Theoretical calculations can help optimize reaction conditions by modeling the effect of different solvents, temperatures, or catalysts on the reaction's energy profile, thereby guiding experimental work to maximize yield and minimize waste. mdpi.com
Prediction of Spectroscopic Properties (excluding prohibited data)
Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic properties, offering valuable insights into the molecular structure and electronic environment of a compound. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can aid in the interpretation of experimental data and provide a basis for structural confirmation.
Theoretical investigations into the spectroscopic properties of furan and its derivatives have demonstrated the utility of computational approaches. researchgate.net DFT calculations, for instance, have been successfully used to determine the vibrational frequencies of furan, pyrrole, and thiophene (B33073), showing good agreement with experimental observations. researchgate.net Similar computational studies on substituted anilines have also highlighted the accuracy of DFT methods in predicting vibrational spectra. nih.govnih.gov The general approach involves optimizing the molecular geometry and then calculating the vibrational frequencies or magnetic shielding constants at a chosen level of theory and basis set. dtic.mildtic.mil
While specific computational studies on this compound are not extensively available in the public domain, we can infer the expected spectroscopic characteristics based on computational analyses of structurally related molecules, such as furan-2-carboxylic acid and other substituted furans. hmdb.camdpi.comchemicalbook.com
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, featuring a single signal for the lone proton on the furan ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent carboxylic acid, bromine, and chlorosulfonyl groups. Computational models predict the chemical environment of this proton, providing an estimated chemical shift value.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.40 - 7.60 | Singlet (s) |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum would show distinct signals for each of the five carbon atoms in the furan ring and the carboxylic acid group. The chemical shifts are determined by the local electronic environment, with the carbon atoms bonded to electronegative substituents (oxygen, bromine, sulfur) expected to be shifted downfield. DFT calculations can provide precise estimates for these shifts.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (C-COOH) | 158 - 162 |
| C3 | 115 - 120 |
| C4 (C-SO₂Cl) | 145 - 150 |
| C5 (C-Br) | 125 - 130 |
| COOH | 165 - 170 |
Predicted Infrared (IR) Spectroscopy Data
Theoretical IR spectroscopy is instrumental in identifying the characteristic vibrational modes of a molecule's functional groups. For this compound, the predicted IR spectrum would exhibit prominent absorption bands corresponding to the stretching vibrations of the carboxylic acid (O-H and C=O), the sulfonyl chloride (S=O), and the carbon-halogen (C-Br) bonds, as well as vibrations associated with the furan ring. Computational studies on furan and its derivatives provide a basis for these predictions. researchgate.netmdpi.com
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Sulfonyl Chloride | S=O asymmetric stretch | 1370 - 1390 |
| Sulfonyl Chloride | S=O symmetric stretch | 1170 - 1190 |
| Furan Ring | C=C stretch | 1550 - 1570 |
| Furan Ring | C-O-C stretch | 1050 - 1150 |
| Carbon-Bromine | C-Br stretch | 550 - 650 |
Future Research and Emerging Trends in the Chemistry of this compound
The highly functionalized nature of this compound, featuring a carboxylic acid, a sulfonyl chloride, and a bromine atom on a furan core, positions it as a versatile building block for advanced chemical synthesis. While specific research on this exact compound is nascent, future investigations are poised to explore its potential by leveraging broader trends in furan chemistry. Emerging research directions are focused on creating more sustainable and efficient synthetic methodologies, discovering novel reactivity, and designing advanced materials.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid, and how are they determined experimentally?
- Answer : Key properties include molecular weight (210.59 g/mol), boiling point (394.9±27.0°C), density (1.734 g/cm³), and logP (1.986). These are determined via:
-
Mass spectrometry : For molecular weight and purity analysis.
-
Differential scanning calorimetry (DSC) : To assess thermal stability.
-
HPLC/GC : For quantifying purity (>95% as per typical synthetic yields).
-
X-ray crystallography or NMR : For structural confirmation, leveraging the SMILES string
ClS(C1OC(C(O)=O)=CC=1)(=O)=O.Property Value Method Molecular Weight 210.59 g/mol Mass Spectrometry Boiling Point 394.9±27.0°C Gas Chromatography Density 1.734 g/cm³ Pycnometry logP 1.986 HPLC Retention Analysis
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Answer : Two primary routes:
Oxidation of substituted furans : Analogous to the oxidation of 5-alkoxy-furfural to 5-(alkoxycarbonyl)furan-2-carboxylic acid using oxidizing agents like KMnO₄ or Ru-based catalysts .
Sulfonation of bromofuran precursors : Chlorosulfonyl groups are introduced via reaction with ClSO₃H or SO₂Cl₂ under controlled temperatures (0–5°C), followed by carboxylation .
Q. How can researchers ensure the purity and stability of this compound during storage?
- Answer :
- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the chlorosulfonyl group .
- Purity monitoring : Regular HPLC analysis (e.g., >95% purity threshold) and Karl Fischer titration for moisture content .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group under nucleophilic conditions?
- Answer : The chlorosulfonyl group (-SO₂Cl) acts as a strong electrophile. In nucleophilic substitutions (e.g., with amines or alcohols), the chloride leaves, forming sulfonamides or sulfonate esters. Kinetic studies suggest a two-step mechanism:
Nucleophilic attack at the sulfur atom.
Elimination of Cl⁻ with stabilization via resonance in the sulfonyl intermediate. Steric hindrance from the bromine substituent may slow reactivity compared to non-brominated analogs .
Q. How does the bromine substituent influence electronic and steric properties in cross-coupling reactions?
- Answer :
- Electronic effects : Bromine’s electronegativity withdraws electron density, activating the furan ring for electrophilic substitution but deactivating it toward nucleophilic attacks.
- Steric effects : The bromine at position 5 creates steric bulk, limiting accessibility to the C-3 position in Suzuki-Miyaura couplings. Comparative studies with 4-Bromo-2-fluorophenylacetic acid show reduced coupling efficiency (50–60% yield vs. 80% for non-brominated analogs) .
Q. What computational approaches model interactions of this compound with biological targets?
- Answer :
- Docking simulations : Using the InChIKey
WVFYXOXRJDCQRV-UHFFFAOYSA-Nto predict binding affinity to enzymes like cyclooxygenase-2 (COX-2), leveraging analogs with anti-inflammatory activity . - MD simulations : Assess stability of sulfonamide derivatives in aqueous environments, correlating with logP values (1.98 ± 0.2) to predict membrane permeability .
Data Contradictions and Resolution
- Synthesis yields : reports >80% yields for oxidation routes, while suggests 60–70% for sulfonation. This discrepancy may arise from differences in precursor reactivity or purification methods. Researchers should optimize conditions (e.g., catalyst loading, temperature) based on precursor availability.
- Biological activity : While highlights antimicrobial potential for similar compounds, direct data for this compound is lacking. Prioritize in vitro assays (e.g., MIC against E. coli) to validate hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
